![molecular formula C11H19BClNO2 B14314587 2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride CAS No. 113985-08-3](/img/structure/B14314587.png)
2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride typically involves the reaction of 2-[(Dimethylamino)methyl]phenylboronic acid with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at room temperature to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced purification techniques ensures the high purity and quality of the final product .
化学反応の分析
Types of Reactions
2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, boronate esters, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride has several scientific research applications:
Chemistry: It is widely used in Suzuki–Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: This compound can be used as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of advanced materials and polymers
作用機序
The mechanism of action of 2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride involves its ability to participate in Suzuki–Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boronic acid group .
類似化合物との比較
Similar Compounds
- 2-[(Dimethylamino)methyl]phenylboronic acid
- 2-(N,N-Dimethylaminomethyl)phenylboronic acid
- (2-Dimethylamino-phenyl)-acetic acid hydrochloride
Uniqueness
2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride is unique due to its specific structure, which allows for efficient participation in Suzuki–Miyaura coupling reactions. Its dimethylamino group provides additional reactivity and versatility compared to other boronic acid derivatives .
特性
CAS番号 |
113985-08-3 |
|---|---|
分子式 |
C11H19BClNO2 |
分子量 |
243.54 g/mol |
IUPAC名 |
2-[2-[(dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride |
InChI |
InChI=1S/C11H18BNO2.ClH/c1-13(2)9-11-6-4-3-5-10(11)7-8-12(14)15;/h3-6,14-15H,7-9H2,1-2H3;1H |
InChIキー |
OXHBBRDWHRHOMA-UHFFFAOYSA-N |
正規SMILES |
B(CCC1=CC=CC=C1CN(C)C)(O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


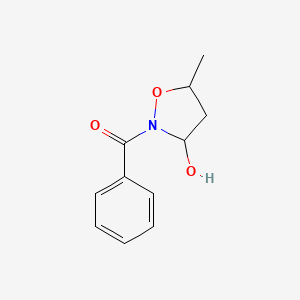
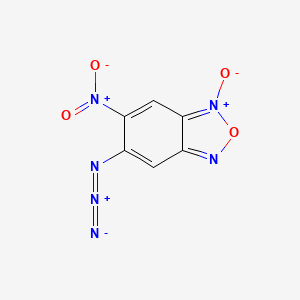

![1H-[1,3]Thiazolo[4,3-b]quinazolin-9(3H)-one](/img/structure/B14314534.png)
![1-{2-[Methyl(phenyl)amino]-4-phenyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B14314539.png)
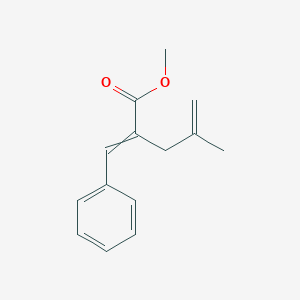

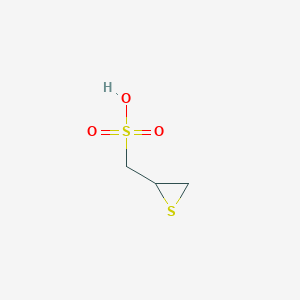
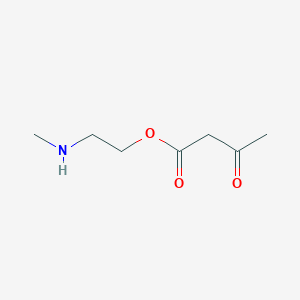
![1,1'-[Propane-1,3-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B14314566.png)
![2-[(Prop-2-yn-1-yl)oxy]decane](/img/structure/B14314573.png)
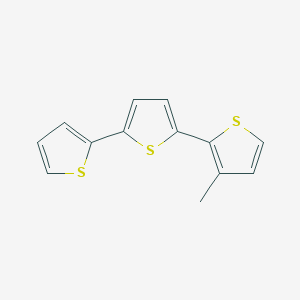
![1-{2-(2,4-Dichlorophenyl)-2-[(triphenylstannyl)oxy]ethyl}-1H-imidazole](/img/structure/B14314580.png)
![1-Nitro-2-[(2-nitrophenoxy)methyl]benzene](/img/structure/B14314591.png)
